molecular formula C10H12O B1266189 2-(2-phenylethyl)oxirane CAS No. 1126-76-7

2-(2-phenylethyl)oxirane

Cat. No.: B1266189
CAS No.: 1126-76-7
M. Wt: 148.2 g/mol
InChI Key: JVGAGAVQROERFI-UHFFFAOYSA-N
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Description

. It consists of a benzene ring attached to a 3,4-epoxybutyl group. This compound is notable for its unique structure, which combines the aromatic properties of benzene with the reactive epoxy group.

Biochemical Analysis

Biochemical Properties

(3,4-Epoxybutyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The epoxide group in (3,4-Epoxybutyl)benzene can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects . Additionally, it can undergo hydrolysis by epoxide hydrolases, converting it into diols, which are less reactive and more easily excreted from the body .

Cellular Effects

(3,4-Epoxybutyl)benzene affects various types of cells and cellular processes. It can influence cell function by interacting with cellular macromolecules, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways like the MAPK and NF-κB pathways, leading to altered gene expression and inflammatory responses .

Molecular Mechanism

The molecular mechanism of (3,4-Epoxybutyl)benzene involves its interaction with biomolecules at the molecular level. The epoxide group can form covalent adducts with nucleophilic sites in proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, the formation of DNA adducts can result in mutations and genomic instability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,4-Epoxybutyl)benzene can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that (3,4-Epoxybutyl)benzene can degrade over time, leading to the formation of less reactive metabolites . Prolonged exposure to the compound can result in cumulative damage to cellular components, affecting cell viability and function . In vitro and in vivo studies have demonstrated that chronic exposure to (3,4-Epoxybutyl)benzene can lead to persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of (3,4-Epoxybutyl)benzene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . Additionally, high doses of (3,4-Epoxybutyl)benzene can result in toxic effects such as DNA damage and apoptosis .

Metabolic Pathways

(3,4-Epoxybutyl)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates . These intermediates can undergo further metabolism by epoxide hydrolases, resulting in the formation of diols . The compound can also be conjugated with glutathione, a tripeptide that helps detoxify reactive metabolites . These metabolic pathways play a crucial role in determining the compound’s toxicity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of (3,4-Epoxybutyl)benzene within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters . Once inside the cell, it can bind to intracellular proteins and lipids, affecting its localization and accumulation . The distribution of (3,4-Epoxybutyl)benzene within tissues can vary depending on the tissue’s metabolic activity and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of (3,4-Epoxybutyl)benzene can impact its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals and post-translational modifications can direct (3,4-Epoxybutyl)benzene to these compartments, influencing its biochemical properties and effects . For example, the localization of the compound to the mitochondria can enhance its ability to induce oxidative stress and disrupt mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-phenylethyl)oxirane can be synthesized through various methods. One common approach involves the reaction of styrene oxide with benzyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(2-phenylethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-phenylethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s reactive epoxy group makes it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2-(2-phenylethyl)oxirane is unique due to its combination of an aromatic benzene ring and a reactive epoxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-phenylethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGAGAVQROERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920840
Record name 2-(2-Phenylethyl)oxirane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-76-7
Record name 2-(2-Phenylethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Epoxybutyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Phenylethyl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)oxirane
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Record name (3,4-EPOXYBUTYL)BENZENE
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Synthesis routes and methods I

Procedure details

A solution of trimethyloxosulphonium iodide (2.64 g.) in dry dimethylsulphoxide (50 ml.) is stirred at 50°-60° C. in an atmosphere of nitrogen and an 80% w/w mineral oil dispersion of sodium hydride (0.36 g.) is added. Stirring and heating are continued until the solution is clear and no more hydrogen is evolved. A solution of 3-phenylpropionaldehyde (1.34 g.) in dry dimethyl sulphoxide (10 ml.) is added and the mixture is stirred at 50°-60° C. in an atmosphere of nitrogen for 3 hours. The mixture is cooled and diluted with water (200 ml.), and the product is obtained by extraction with ethyl acetate (3 × 80 ml.). Removal of the solvent from the combined extracts gives 1,2-epoxy-4-phenylbutane as an oil which is not further purified.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of m-chloroperbenzoic acid (43.5 g, 151 mmol) in chloroform (250 ml) was treated with 4-phenyl-1-butene (20 g, 151 mmol). The reaction was stirred for 1 hour at room temperature and washed with sodium bicarbonate, sodium sulfite, and saturated sodium chloride. The solution was dried over sodium sulfate and evaporated to dryness to afford 3,4-epoxybutylbenzene (100%).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Phenylpropionaldehyde (26.8 g.) is added under nitrogen to the ylide prepared from trimethylsulfoxonium iodide (48.4 g.) and sodium hydride (55% dispersion in oil; 9.6 g.) in dry dimethylsulfoxide (200 ml.), according to the procedure in Journal of the American Chemical Society, Vol. 84, page 867 (1962) and Vol. 87, page 1353 (1965). After one hour, the solution was poured into 1 liter of water and the product extracted with ether (3 × 300 ml.). The extract was washed with water (2 × 150 ml.) dried (MgSO4) and evaporated to give an oil, 1,2-epoxy-4-phenylbutane, used directly in the next step.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A modified procedure of Woodward was used (Bernier, D. et al., The Journal of Organic Chemistry 2008, 73, 4229). A stirred solution of 4-phenyl-1-butene 62 (500 mg, 568 μl, 3.78 mmol) in CH2Cl2 (20 ml) was cooled to 0° C. m-CPBA (816 mg, 4.73 mmol) was added as a solid and the reaction mixture was stirred at 0° C. for 1.5 h, then r.t. for 24 h. The reaction mixture was poured into saturated K2CO3 solution (50 ml) and extracted with CH2Cl2 (2×50 ml). The combined organic phases were washed with saturated K2CO3 solution (50 ml) before being dried (MgSO4), filtered and concentrated to give a clear colourless liquid. This material was purified by column chromatography, eluting with petrol/EtOAc (9:1), to give the epoxide 61 (10.2 g, 91%) as a clear colourless liquid. The 1H, 13C, and IR data were consistent with the literature (Mitchell, J. M. et al., Journal of the American Chemical Society 2001, 123, 862; Elings, J. A. et al., European Journal of Organic Chemistry 1999, 1999, 837).
Quantity
568 μL
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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